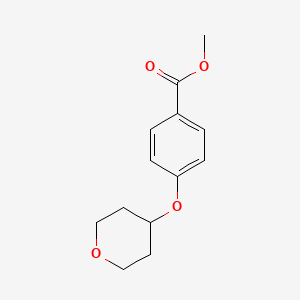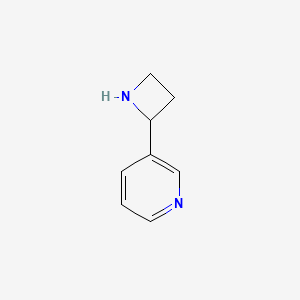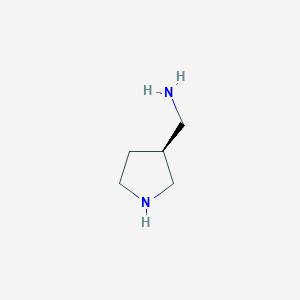
(S)-Pyrrolidin-3-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Pyrrolidin-3-ylmethanamine is a chiral amine with the molecular formula C5H12N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-ylmethanamine can be achieved through several methods. One common approach involves the reduction of pyrrolidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting pyrrolidin-3-ol is then subjected to reductive amination with formaldehyde and ammonium chloride to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of pyrrolidin-3-one in the presence of ammonia. This method offers high yields and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
Chemistry
(S)-Pyrrolidin-3-ylmethanamine is used as a chiral building block in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for the treatment of conditions such as depression and anxiety .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
(S)-Pyrrolidin-3-ylmethanamine exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the methanamine group.
Pyrrolidin-2-one: A ketone derivative with different reactivity.
Prolinol: A hydroxylated derivative with distinct biological activity.
Uniqueness
(S)-Pyrrolidin-3-ylmethanamine is unique due to its chiral nature and the presence of both an amine and a pyrrolidine ring. This combination allows for specific interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
[(3S)-pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1 |
InChI Key |
OQCUGPQOZNYIMV-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CN |
Canonical SMILES |
C1CNCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


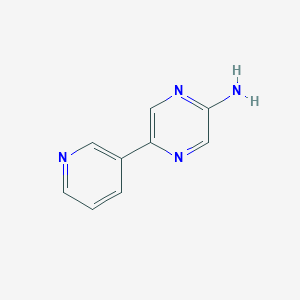
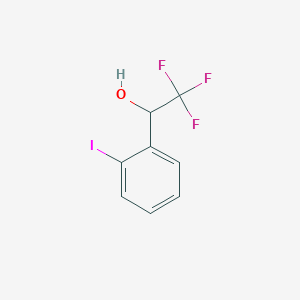

![tert-Butyl (5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carbamate](/img/structure/B8774455.png)
![2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8774456.png)
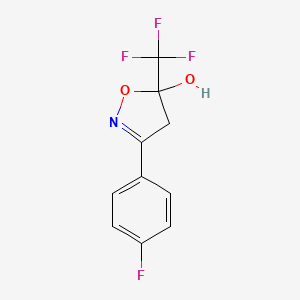

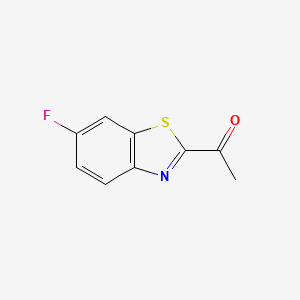
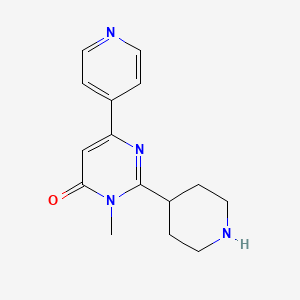
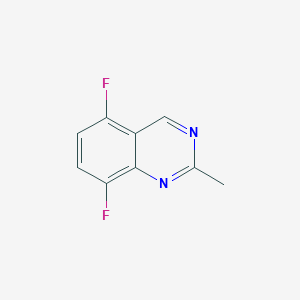
![N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8774506.png)

